

# Part 1: Initial Safety and Toxicity Profile of Tetraethyl Lead

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## Compound of Interest

Compound Name: Tetraethyl ranelate

Cat. No.: B158920

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Tetraethyl lead (TEL) is an organolead compound formerly used as a primary anti-knock agent in gasoline.<sup>[1]</sup> Its use has been largely phased out due to its significant toxicity.

## Quantitative Toxicity Data

The following tables summarize the acute toxicity data for Tetraethyl lead.

Table 1: Acute Lethal Dose (LD50) and Concentration (LC50) Data

| Route of Administration | Test Species | Value                 | Reference |
|-------------------------|--------------|-----------------------|-----------|
| Oral                    | Rat          | 12.3 mg/kg            | [2]       |
| Oral                    | Rat          | 35 mg/kg              | [3]       |
| Oral                    | Rabbit       | 30 mg/kg (LDLo)       | [3]       |
| Intravenous             | Rat          | 14.4 mg/kg            | [2]       |
| Intraperitoneal         | Rat          | 15 mg/kg              | [2]       |
| Subcutaneous            | Mouse        | 13 mg/kg              | [2]       |
| Inhalation (1 hour)     | Rat          | 850 mg/m <sup>3</sup> | [2]       |

Table 2: Other Key Toxicity Values

| Toxicity Endpoint  | Species/System   | Value/Observation                                     | Reference |
|--|------------------|---|-----------|
| Lowest Observed Adverse Effect Level (LOAEL) - Repeated Dose | Rat (male, oral) | 0.2 mg/kg   |           |
| Carcinogenicity  | Human            | Probable carcinogen                                   | [4]       |
| Reproductive Toxicity  | Human (male)     | Limited evidence of damage to the reproductive system | [4]       |

## Experimental Protocols

Detailed experimental protocols from the cited literature are limited. However, the general methodologies can be described as follows:

- **Acute Toxicity Testing:** Standard acute toxicity studies were likely conducted in various animal models (rats, mice, rabbits) to determine the LD50 and LC50 values. These protocols typically involve the administration of a single dose of the test substance via different routes (oral, intravenous, inhalation) and observation for a set period to record mortality.[2][3]
- **Genetic Toxicology:** An in vitro mutagenicity test was performed using *S. typhimurium*.

## Mechanism of Toxicity and Signaling Pathways

The toxicity of Tetraethyl lead is primarily due to its metabolic conversion to triethyllead.[5][6] Triethyllead is a potent neurotoxin that inhibits the utilization of lactate and the oxidation of glucose in the brain.[5][6]



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Caption: Metabolic pathway of Tetraethyl Lead to its neurotoxic metabolite.

## Summary of Other Toxicological Effects

- **Neurotoxicity:** Acute exposure can lead to headache, irritability, memory reduction, and mood changes.<sup>[4]</sup> Severe cases can result in agitation, hallucinations, weakness, and tremors.<sup>[7]</sup><sup>[8]</sup>
- **Carcinogenicity:** Classified as a probable human carcinogen, with some evidence linking it to lung cancer in humans and kidney cancer in animals.<sup>[4]</sup>
- **Reproductive Toxicity:** May damage fertility or the unborn child. There is limited evidence of damage to the male reproductive system.<sup>[4]</sup>
- **Other Chronic Effects:** Repeated exposure can lead to lead poisoning, characterized by a metallic taste, appetite loss, and anemia.<sup>[4]</sup> It may cause damage to organs through prolonged or repeated exposure.

## Part 2: Initial Safety and Toxicity Profile of Strontium Ranelate

Strontium ranelate is a drug that was used for the treatment of osteoporosis.<sup>[9]</sup> Its safety profile has been evaluated through preclinical and post-marketing studies.

### Quantitative Toxicity Data

Table 3: Genotoxicity and Cytotoxicity Data

| Test System                                       | Endpoint  | Observation   | Reference |
|---|---|---|-----------|
| Wistar Rat (in vivo)                              | Micronucleus Formation (Peripheral Blood & Bone Marrow) | Genotoxic   | [9]       |
| Wistar Rat (in vivo)                              | Cytotoxicity (Peripheral Blood)                         | Cytotoxic   | [9]       |
| Human Periodontal Ligament Fibroblasts (in vitro) | Cell Viability  | Non-cytotoxic at 2.5 mg/mL, cytotoxic at $\geq 5$ mg/mL | [10]      |

Table 4: Post-Marketing Safety Data (Age-Adjusted Rate Ratios)

| Adverse Event                | Rate Ratio (95% CI) | Reference |
|------------------------------|---------------------|-----------|
| Venous Thromboembolism       | 1.1 (0.2, 5.0)      | [11]      |
| Gastrointestinal Disturbance | 3.0 (2.3, 3.8)      | [11]      |
| Minor Skin Complaint         | 2.0 (1.3, 3.1)      | [11]      |
| Memory Loss                  | 1.8 (0.2, 14.1)     | [11]      |

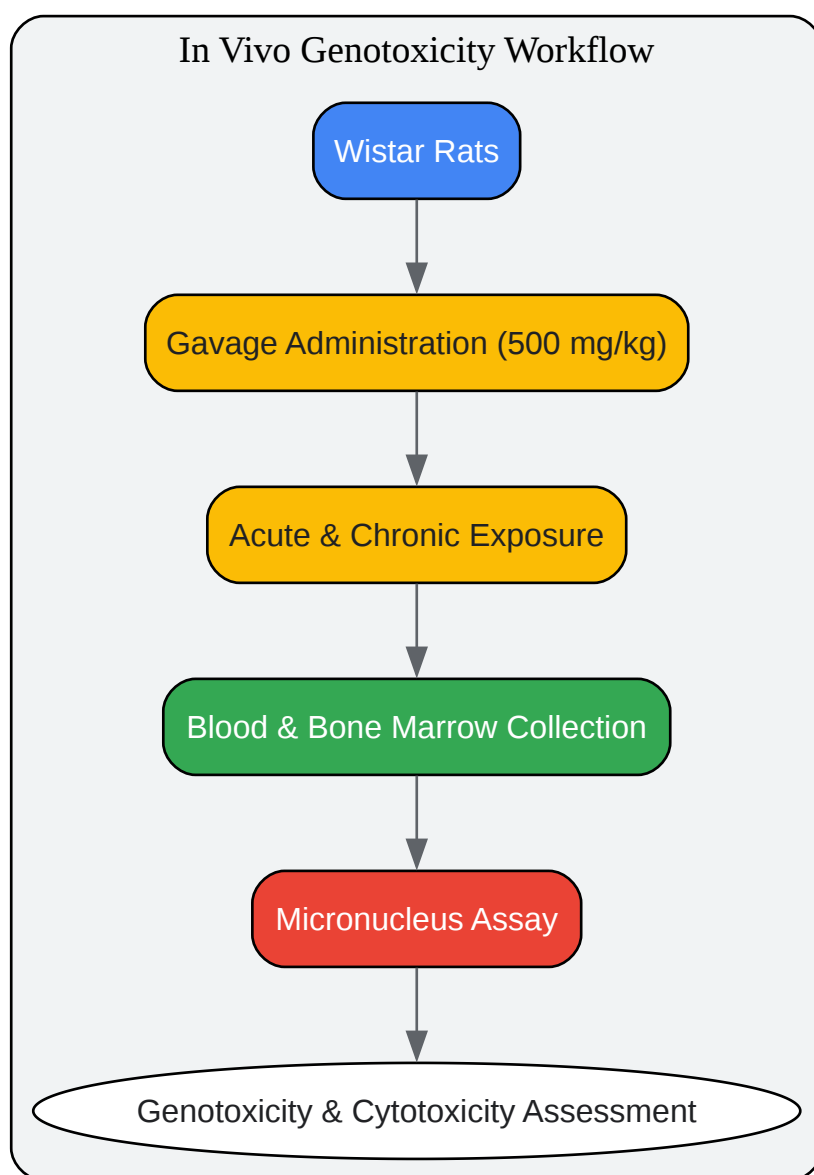
## Experimental Protocols

- In Vivo Genotoxicity Study (Micronucleus Test):
  - Test System: Wistar rats.
  - Methodology: Rats were treated by gavage with 500 mg/kg of strontium ranelate. The study included both acute (24 hours) and chronic (three times per week for 12 weeks) treatment arms. The genotoxic potential was assessed by the micronucleus test in peripheral blood and bone marrow. Cytotoxicity was evaluated by the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs).[9]
- In Vitro Cytotoxicity Study:

- Test System: Cultured human periodontal ligament fibroblasts.
- Methodology: Cells were treated with strontium ranelate at concentrations of 2.5, 5, 10, and 20 mg/mL for short-term (1, 6, 12, 24 hours) and long-term (2, 4, 6, 8 days) periods. Cell viability and survival were assessed by cell counting using a hemocytometer.[10]

## Signaling Pathways and Mechanisms of Toxicity

The available literature does not provide a detailed description of the signaling pathways involved in the toxicity of strontium ranelate. The observed genotoxicity and cytotoxicity suggest interference with cellular division and integrity.



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Caption: Experimental workflow for in vivo genotoxicity assessment of Strontium Ranelate.

## Summary of Other Toxicological Effects

- Genotoxicity: Strontium ranelate has been shown to induce micronucleus formation in both peripheral blood and bone marrow of rats, indicating genotoxic potential.[9]
- Cytotoxicity: Cytotoxic effects have been observed in rat peripheral blood cells in vivo and in human periodontal ligament fibroblasts in vitro at higher concentrations.[9][10]
- Adverse Drug Reactions: Post-marketing surveillance has identified associations with gastrointestinal disturbances and minor skin complaints.[11] Rare but serious skin reactions, such as toxic epidermal necrolysis, have been reported.[12] The risk of venous thromboembolism has been investigated, but a strong association has not been consistently established.[11]

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